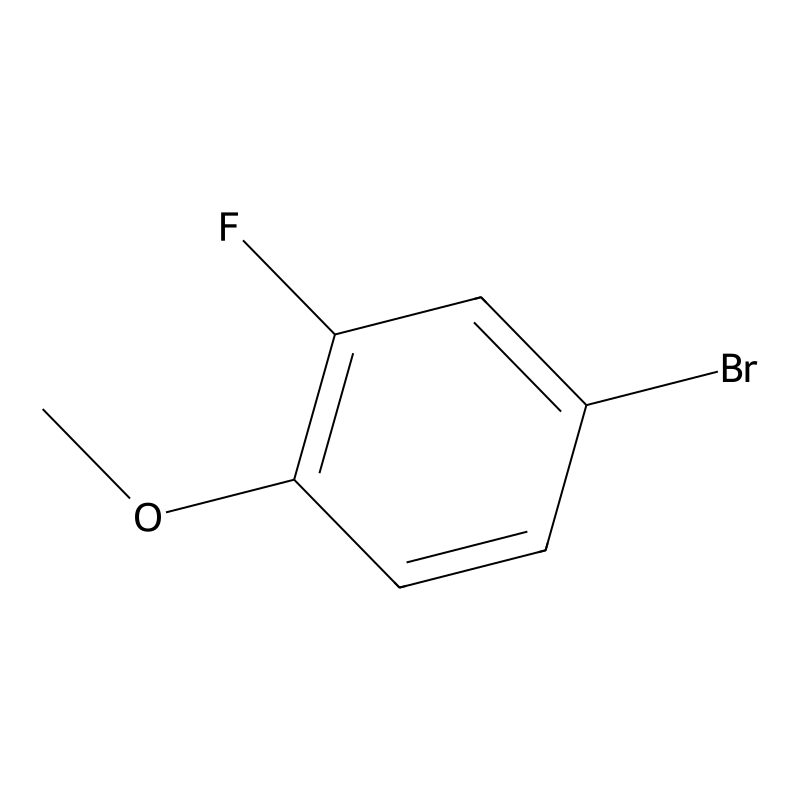4-Bromo-2-fluoroanisole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis Precursor
-Bromo-2-fluoroanisole serves as a valuable building block in organic synthesis due to the presence of both the reactive bromine and the electron-withdrawing fluorine group. The bromine atom readily participates in substitution reactions, allowing the attachment of various functional groups to create diverse new molecules.
For instance, research has utilized 4-bromo-2-fluoroanisole in the synthesis of:
- 1,4-bis[(3′-fluoro-4′-n alkoxyphenyl)ethynyl]benzenes: These compounds exhibit potential applications in organic light-emitting diodes (OLEDs) [].
- 7-fluoro-6-methoxy-1-methyl-2-naphthaldehyde and 5,7-difluoro-6-methoxy-1-methyl-2-naphthaldehyde: These molecules possess interesting photophysical properties, making them valuable for studying light absorption and emission processes [].
- Liquid crystals with terminal difluoromethoxy group and backbone of phenylbicyclohexane: These materials exhibit unique liquid crystal properties, potentially applicable in display technologies [].
4-Bromo-2-fluoroanisole is an organic compound with the molecular formula C₇H₆BrFO. It appears as a colorless to light yellow liquid and has a melting point of 16°C and a boiling point of 84°C at reduced pressure (7 mmHg) . This compound features a bromine atom and a fluorine atom attached to an anisole structure, which is characterized by a methoxy group (-OCH₃) linked to a benzene ring. The unique substitution pattern contributes to its chemical reactivity and potential applications in various fields.
Currently, there is no scientific research readily available describing a specific mechanism of action for 4-bromo-2-fluoroanisole.
- Halogenated compounds: Both bromine and fluorine can be irritating to the skin, eyes, and respiratory system.
- Potential organ toxicity: Long-term exposure to some halomethoxylated aromatics has been linked to potential organ toxicity.
- Substitution Reactions: It can undergo nucleophilic aromatic substitution where either the bromine or fluorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide under basic conditions .
- Coupling Reactions: This compound is frequently used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. Palladium catalysts and organoboron reagents are typically employed in these reactions under mild conditions .
Major Products Formed- Substitution Products: Various substituted anisoles can be synthesized depending on the nucleophile used.
- Coupling Products: Biaryl compounds are commonly produced through coupling reactions involving 4-Bromo-2-fluoroanisole .
The synthesis of 4-Bromo-2-fluoroanisole can be achieved through several methods:
- Bromination of 2-Fluoroanisole: This method involves the use of bromine in the presence of a catalyst to introduce the bromine atom into the compound .
- Diazotization Method: Another approach includes diazotization of 2-fluoro-4-bromoaniline followed by coupling with benzene, which generates the desired compound .
- One-Pot Synthesis: Optimized reaction conditions have been developed to improve yield and purity, including controlling temperature and using specific catalysts .
4-Bromo-2-fluoroanisole finds applications across various fields:
- Material Science: It serves as a precursor in the synthesis of liquid crystals with desirable properties for display technologies .
- Pharmaceuticals: The compound is utilized in the development of new drugs and as an intermediate in synthesizing biologically active compounds .
- Specialty Chemicals: It is employed in producing advanced polymers and electronic materials, showcasing its versatility as an intermediate in organic synthesis .
Several compounds share structural similarities with 4-Bromo-2-fluoroanisole, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-4-fluoroanisole | C₇H₆BrF | Different substitution pattern; potential applications in similar fields. |
| 4-Bromo-3-nitroanisole | C₇H₆BrN | Contains a nitro group; different reactivity and applications in explosives and pharmaceuticals. |
| 4-Chloro-2-fluoroanisole | C₇H₆ClF | Chlorine instead of bromine; exhibits different reactivity patterns compared to brominated compounds. |
Uniqueness
4-Bromo-2-fluoroanisole stands out due to its specific substitution pattern that balances reactivity and stability, making it a versatile intermediate for organic synthesis compared to its analogs . Its ability to undergo various chemical transformations while maintaining structural integrity allows for diverse applications across chemistry and materials science.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








